Ethyl (S)-2-oxiranylacetate
Overview
Description
This would involve providing a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve detailing the known chemical reactions involving the compound, including any products or byproducts formed.Physical And Chemical Properties Analysis
This would involve detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Forensic Science Applications
- Stability and Forensic Analysis : Ethyl sulfate (EtS), a related compound to Ethyl (S)-2-oxiranylacetate, is studied for its stability in forensic contexts. It's used alongside ethyl glucuronide (EtG) as markers for ethanol consumption. A study assessed EtS's stability against bacterial degradation, which is crucial for forensic investigations to ensure accurate measurements of alcohol consumption markers in decomposed samples. This research underlines the forensic importance of understanding the stability of such compounds in various conditions (Halter et al., 2009).
Organic Chemistry and Catalysis
- Catalysis and Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound with structural similarities to Ethyl (S)-2-oxiranylacetate, was shown to undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This demonstrates the utility of ethyl (S)-2-oxiranylacetate in facilitating complex organic synthesis reactions, showcasing its potential in creating novel organic compounds with high regioselectivity and excellent yields (Zhu et al., 2003).
Safety And Hazards
This would involve detailing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential future research directions or applications for the compound, based on its known properties and uses.
properties
IUPAC Name |
ethyl 2-[(2S)-oxiran-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448281 | |
Record name | Ethyl (S)-2-oxiranylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-2-oxiranylacetate | |
CAS RN |
112083-63-3 | |
Record name | Ethyl (2S)-2-oxiraneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112083-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (S)-2-oxiranylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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